Cas no 85031-59-0 (Dihydroartemisinic acid)

Dihydroartemisinic acid structure
Dihydroartemisinic acid structure
Product Name:Dihydroartemisinic acid
CAS-Nr.:85031-59-0
MF:C15H24O2
MW:236.349864959717
MDL:MFCD16876168
CID:2073698
PubChem ID:11020893
Update Time:2024-10-26

Dihydroartemisinic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2R)-dihydroartemisinic acid
    • 2-(4,7-dimethyl-(1alpha-H),2,3,(4beta-H),(4aalpha-H),5,6,(8aalpha-H)-octahydronaphthalen-1-yl)propionic acid
    • DHAA
    • dihydroartemisininic acid
    • dihydroqinghao acid
    • racemic DHAA
    • Dihydro-artmisinic acid
    • (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-alpha,4,7-trimethyl-1-naphthaleneacetic acid
    • Dihydroarteannuic acid
    • Dihydroartemisinic acid
    • dihydro artemisinic acid
    • (-)-dihydroartemisinic acid
    • JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • s5237
    • (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic Acid
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionic acid
    • (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetic acid (ACI)
    • 1-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-α,4,7-trimethyl-, [1R-[1α(R*),4β,4aβ,8aβ]]- (ZCI)
    • AC-34787
    • HY-N4106
    • CCG-266842
    • C76721
    • 85031-59-0
    • ZB1878
    • CHEBI:144078
    • CS-0032114
    • A917753
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoicacid
    • SCHEMBL1446617
    • CHEMBL5192325
    • DS-11979
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • AKOS027326558
    • MFCD16876168
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionate
    • Dihydroartemisinsaure
    • (-)-Dihydroartemisinate
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionic acid
    • Dihydroarteannuate
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionate
    • 2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoate
    • (2R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionic acid
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionate
    • (2R)-2-((1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl)propionate
    • (aR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid; Dihydroarteannuic Acid; Dihydroqinghao Acid; [1R-[1a(R*),4ss,4ass,8ass]]-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid;
    • DA-52541
    • MDL: MFCD16876168
    • Inchi: 1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1
    • InChI-Schlüssel: JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • Lächelt: [C@H]([C@@H]1CC[C@@H](C)[C@@H]2CCC(=C[C@H]12)C)(C)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 236.17800
  • Monoisotopenmasse: 236.177630004 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 332
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 37.3
  • Molekulargewicht: 236.35
  • XLogP3: 3.9

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 0.999±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Fast unlöslich (0,028 g/l) (25°C),
  • PSA: 37.30000
  • LogP: 3.72570

Dihydroartemisinic acid Sicherheitsinformationen

Dihydroartemisinic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chengdu Biopurify Phytochemicals Ltd
BP3702-100mg
Dihydroartemisinic acid
85031-59-0 98%
100mg
$55 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3702-20mg
Dihydroartemisinic acid
85031-59-0 98%
20mg
$25 2023-09-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65744-1mg
Dihydroartemisinic Acid
85031-59-0 98%
1mg
¥377.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65744-5mg
Dihydroartemisinic Acid
85031-59-0 98%
5mg
¥1594.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65744-10mg
Dihydroartemisinic Acid
85031-59-0 98%
10mg
¥2721.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65744-25mg
Dihydroartemisinic Acid
85031-59-0 98%
25mg
¥5960.00 2023-09-08
ChemScence
CS-0032114-5mg
Dihydroartemisinic acid
85031-59-0 99.08%
5mg
$50.0 2022-04-26
ChemScence
CS-0032114-10mg
Dihydroartemisinic acid
85031-59-0 99.08%
10mg
$80.0 2022-04-26
ChemScence
CS-0032114-20mg
Dihydroartemisinic acid
85031-59-0 99.08%
20mg
$140.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
THS1455-5 mg
DihydroarteMisinic acid
85031-59-0 99.06%
5mg
¥485.00 2022-02-28

Dihydroartemisinic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
1.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
Referenz
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Hydrazine hydrate (1:1) Solvents: Isopropanol ,  Water ;  3.5 h, 30 - 32 °C; 6 - 7 h, 30 - 32 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 25 - 30 °C
2.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
2.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
2.3 Solvents: Toluene ;  30 min, 20 - 25 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Referenz
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Asymmetric synthesis of dihydroartemisinic acid through intramolecular Stetter reaction
Rej, Rohan Kalyan; et al, Tetrahedron, 2016, 72(32), 4931-4937

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium ,  Ammonia Solvents: Diethyl ether
2.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
Referenz
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
1.3 Reagents: Phosphoric acid ;  pH 2
Referenz
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
1.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
1.3 Solvents: Toluene ;  30 min, 20 - 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Referenz
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
Referenz
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  20 min, -10 °C; -10 °C → rt; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
2.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
Referenz
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → -10 °C; 60 min, -10 °C; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
2.3 Reagents: Phosphoric acid ;  pH 2
Referenz
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Dihydroartemisinic acid Raw materials

Dihydroartemisinic acid Preparation Products

Dihydroartemisinic acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:85031-59-0)Dihydroartemisinic acid
Bestellnummer:A917753
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:04
Preis ($):462.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85031-59-0)Dihydroartemisinic acid
A917753
Reinheit:99%
Menge:5g
Preis ($):462.0
Email